4-tert-Butyl-4'-(thiomethyl)benzophenone
Overview
Description
4-tert-Butyl-4’-(thiomethyl)benzophenone is an organic compound with the molecular formula C18H20OS It is a derivative of benzophenone, where the phenyl groups are substituted with tert-butyl and thiomethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-Butyl-4’-(thiomethyl)benzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 4-tert-butylbenzoyl chloride and 4-(methylthio)benzene as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.
Industrial Production Methods
In an industrial setting, the production of 4-tert-Butyl-4’-(thiomethyl)benzophenone follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves careful control of temperature, pressure, and the use of high-purity reagents to minimize impurities.
Chemical Reactions Analysis
Types of Reactions
4-tert-Butyl-4’-(thiomethyl)benzophenone undergoes various chemical reactions, including:
Oxidation: The thiomethyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl and thiomethyl groups can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles or electrophiles depending on the desired substitution
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives
Reduction: Hydroxyl derivatives
Substitution: Various substituted benzophenone derivatives
Scientific Research Applications
4-tert-Butyl-4’-(thiomethyl)benzophenone has several applications in scientific research:
Chemistry: It is used as a photoinitiator in polymerization reactions, where it helps initiate the polymerization process upon exposure to light.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly for its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and materials, including coatings, adhesives, and plastics.
Mechanism of Action
The mechanism of action of 4-tert-Butyl-4’-(thiomethyl)benzophenone involves its interaction with specific molecular targets and pathways. For example, as a photoinitiator, it absorbs light energy and undergoes a photochemical reaction to generate reactive species that initiate polymerization. In biological systems, its thiomethyl group can interact with cellular components, leading to various biological effects.
Comparison with Similar Compounds
4-tert-Butyl-4’-(thiomethyl)benzophenone can be compared with other benzophenone derivatives, such as:
Benzophenone: The parent compound, which lacks the tert-butyl and thiomethyl substitutions.
4-tert-Butylbenzophenone: Similar to 4-tert-Butyl-4’-(thiomethyl)benzophenone but without the thiomethyl group.
4-(Methylthio)benzophenone: Similar to 4-tert-Butyl-4’-(thiomethyl)benzophenone but without the tert-butyl group.
The presence of the tert-butyl and thiomethyl groups in 4-tert-Butyl-4’-(thiomethyl)benzophenone imparts unique chemical properties and reactivity compared to these similar compounds.
Properties
IUPAC Name |
(4-tert-butylphenyl)-(4-methylsulfanylphenyl)methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20OS/c1-18(2,3)15-9-5-13(6-10-15)17(19)14-7-11-16(20-4)12-8-14/h5-12H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSHWCYKHLQGNJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)SC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40641774 | |
Record name | (4-tert-Butylphenyl)[4-(methylsulfanyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73242-05-4 | |
Record name | (4-tert-Butylphenyl)[4-(methylsulfanyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40641774 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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